molecular formula C11H8FNOS B1444107 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1343826-89-0

1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B1444107
CAS No.: 1343826-89-0
M. Wt: 221.25 g/mol
InChI Key: LYSZCVZUYPLZAA-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one is a fluorinated aromatic thiazole derivative offered as a high-quality building block for medicinal chemistry and drug discovery research. The compound features a thiazole core, a privileged scaffold in pharmaceutical development, substituted with a 2-fluorophenyl group and an acetyl moiety. The incorporation of fluorine is a common strategy in lead optimization to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. Thiazole and the closely related 1,3,4-thiadiazole scaffolds are recognized for their diverse biological activities and are found in several therapeutic agents . These heterocycles are known to interact with various biological targets and can contribute to properties such as anticonvulsant activity by modulating the GABAergic system . The strong aromaticity of the thiazole ring contributes to great in vivo stability and low toxicity, making it a valuable component in drug design . The specific substitution pattern on this compound makes it a versatile intermediate for synthesizing more complex molecules, such as through further functionalization of the ketone group or incorporation into larger molecular architectures. This product is intended for research purposes as a chemical intermediate. It is strictly for laboratory use and is not certified or intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNOS/c1-7(14)10-6-15-11(13-10)8-4-2-3-5-9(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSZCVZUYPLZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of 2-(2-fluorophenyl)boronic acid
    The boronic acid is synthesized from the corresponding fluorophenyl precursor. Modifications to reaction times and conditions may optimize yield.

  • Coupling Reaction
    The 2-thiazole bromide is coupled with the 2-(2-fluorophenyl)boronic acid under palladium catalysis to yield the 2-(2-fluorophenyl)thiazole intermediate.

  • Functional Group Transformation
    The thiazole intermediate is then elaborated by introducing the ethanone group at the 4-position. This can be achieved by acylation or via Hantzsch condensation of appropriate α-bromoketones with thiourea derivatives.

  • Purification and Characterization
    The final product is isolated through recrystallization and characterized by standard spectroscopic methods.

Preparation via Hantzsch Condensation

The Hantzsch condensation is a classical method to construct the thiazole ring by reacting α-haloketones with thiourea or thioamides.

General Procedure:

This method is advantageous for its straightforwardness and relatively mild reaction conditions. It also allows for good control over the substitution pattern on the phenyl ring.

Alternative Approaches: Thiosemicarbazone Route

Another approach involves the synthesis of thiosemicarbazones from substituted acetophenones or benzaldehydes, followed by cyclization with chlorocarbonyl derivatives to form the thiazole ring.

  • Formation of Thiosemicarbazones
    Substituted acetophenones (such as 2-fluoroacetophenone) are refluxed with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazones.

  • Cyclization to Thiazoles
    The thiosemicarbazones are then reacted with chlorocarbonyl derivatives under reflux in acetone, leading to the formation of the thiazole ring with the ethanone substituent.

This method provides an alternative route to thiazoles with good yields and purity, suitable for a range of substituted phenyl rings including fluorinated derivatives.

Comparative Summary of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Yield Range (%)
Suzuki–Miyaura Cross-Coupling + Acylation 2-thiazole bromide, 2-fluorophenyl boronic acid, Pd catalyst Pd-catalyzed coupling, reflux, inert atmosphere High selectivity, versatile substitution Moderate to high (17–25% overall multi-step)
Hantzsch Condensation α-Bromo-2-fluoroacetophenone, thiourea Reflux in ethanol Simple, mild conditions Moderate to good
Thiosemicarbazone Cyclization 2-fluoroacetophenone, thiosemicarbazide, chlorocarbonyl derivatives Reflux in ethanol/acetone Straightforward, good purity Moderate to good

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, making it a candidate for developing new antibiotics.
  • Antifungal Activity : Its efficacy against various fungal strains has been documented, suggesting potential use in antifungal therapies.
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amineSimilar thiazole structure but with para-fluorophenylDifferent substitution pattern may affect reactivity
1-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amineChlorine atom instead of fluorinePotentially altered biological activity due to chlorine's properties
1-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amineMethyl group instead of fluorineDifferent steric and electronic effects compared to fluorine

Case Studies

Several case studies have highlighted the applications of this compound in various research contexts:

Antimicrobial Research

A study demonstrated the compound's effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development. The study utilized various assays to evaluate the minimum inhibitory concentration (MIC) against selected pathogens.

Cancer Therapeutics

In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines. Researchers employed flow cytometry and Western blotting techniques to analyze the apoptotic pathways activated by the compound.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. The fluorophenyl group may enhance the compound’s ability to penetrate biological membranes and interact with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

  • 1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-one (CAS 228581-94-0)

    • Key Difference : A methyl group at the 4-position of the fluorophenyl ring increases lipophilicity compared to the unsubstituted 2-fluorophenyl group in the target compound.
    • Molecular Weight : 235.28 g/mol vs. 203.26 g/mol for the parent compound.
    • Synthesis : Similar synthetic routes likely involve cyclocondensation of thioamides with α-haloketones, though specific conditions (e.g., temperature, catalysts) may vary .
  • 1-[2-(4-Trifluoromethylphenyl)-1,3-thiazol-4-yl]ethan-1-one (CAS 263564-37-0)

    • Key Difference : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing electrophilicity at the thiazole ring. This may affect reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.
    • Applications : CF₃-substituted thiazoles are often explored for agrochemical and pharmaceutical uses due to improved metabolic stability .

Heterocycle Modifications

  • Synthesis: Requires multi-step procedures involving cyclization and halogenation, contrasting with simpler thiazole syntheses .
  • Adamantyl-Thiazole Hybrids (e.g., Compound 21 in )

    • Key Difference : Incorporation of an adamantyl group improves lipid solubility and membrane permeability, a strategy used in CNS-targeting drugs.
    • Biological Relevance : Such hybrids are often evaluated for antiviral or neuroprotective activity .

Functional Group Variations

  • 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-substituted-phenyl)ethan-1-one Derivatives ()
    • Key Difference : The sulfoximine group (-S(=O)(NMe₂)) introduces chirality and hydrogen-bonding capacity, which could influence catalytic or enzymatic interactions.
    • Thermal Stability : Melting points (e.g., 137–138°C for compound 1f) suggest higher crystallinity compared to acetyl-thiazoles .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Thiazole Derivatives

Compound Name Molecular Weight (g/mol) Key Substituent Melting Point (°C) Notable Applications
1-[2-(2-Fluorophenyl)-thiazol-4-yl]ethanone 203.26 2-Fluorophenyl Not reported Medicinal chemistry lead
1-(2-Phenyl-thiazol-4-yl)ethanone (CAS 10045-52-0) 203.26 Phenyl Not reported Synthetic intermediate
1-[2-(3-Fluoro-4-methylphenyl)-thiazol-4-yl]ethanone (CAS 228581-94-0) 235.28 3-Fluoro-4-methylphenyl Not reported Material science studies
1-Adamantyl-2-(pyridin-2-ylsulfanyl)ethanone (Compound 21) 356.47 Adamantyl, pyridylsulfanyl Not reported Antiviral research

Biological Activity

1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The compound features a fluorophenyl group which enhances its biological interactions and therapeutic potential. This article reviews the biological activities of this compound, supported by recent research findings and case studies.

The molecular formula of this compound is C₉H₈FN₂S, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Its unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorophenyl group is crucial for its enhanced permeability and interaction with bacterial membranes.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, it has shown cytotoxic effects against different cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC₅₀ values reported range from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin . The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation.

Cell Line IC₅₀ (µg/mL) Mechanism
HT291.61Apoptosis induction
Jurkat1.98Cell cycle arrest

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In a comparative study on thiazole derivatives' anticancer properties, this compound was found to significantly reduce cell viability in HT29 cells after 48 hours of treatment. The study highlighted the importance of structural modifications in enhancing anticancer activity and suggested further exploration into analogs with varied substituents on the thiazole ring .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR for backbone assignment; ¹⁹F NMR to confirm fluorine substitution.
  • Mass Spectrometry : HRMS for molecular weight verification.
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally similar fluorophenyl-ethanones .

How can reaction conditions be optimized to improve thiazole ring formation yields?

Q. Advanced

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids.
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents.
  • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Microwave Assistance : Reduce reaction time and enhance regioselectivity .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 via inhalation ).
  • Storage : Keep in airtight containers away from heat/ignition sources (P210 precaution ).

How can researchers address organic degradation during prolonged experiments?

Q. Advanced

  • Temperature Control : Store samples at –20°C or use cooling baths during reactions to minimize thermal degradation.
  • Stabilizers : Add antioxidants (e.g., BHT) if compatible with the reaction.
  • Inert Atmospheres : Use nitrogen/argon to prevent oxidation .

What strategies validate the biological activity of fluorophenyl-thiazole derivatives?

Q. Advanced

  • Dose-Response Assays : Test across multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ values.
  • Structural Analogs : Compare activity with analogs (e.g., 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol) to identify pharmacophores .
  • Computational Modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., antifungal targets ).

How do fluorine substituents influence the compound’s physicochemical properties?

Q. Advanced

  • Lipophilicity : Fluorine increases logP, enhancing membrane permeability (calculate via XlogP ).
  • Electron Effects : The electron-withdrawing nature of fluorine alters aromatic ring reactivity, affecting electrophilic substitution patterns .

What methods resolve overlapping signals in NMR spectra of fluorinated compounds?

Q. Advanced

  • 2D NMR : Utilize HSQC and HMBC to assign coupled protons and carbons.
  • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes.
  • Isotopic Labeling : Synthesize ¹⁹F-enriched analogs for clearer spectral interpretation .

How can crystallization conditions be optimized for X-ray diffraction studies?

Q. Advanced

  • Solvent Screening : Test mixtures (e.g., ethanol/water, DCM/hexane) to grow single crystals.
  • Slow Evaporation : Use controlled evaporation rates at 4°C.
  • Seeding : Introduce microcrystals to induce nucleation. Successful crystallization of similar compounds (e.g., 1-(4-fluorophenyl)-2-triazol-1-yl-ethanol) required ethanol as solvent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one

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